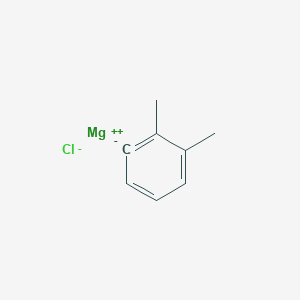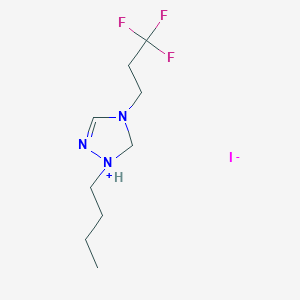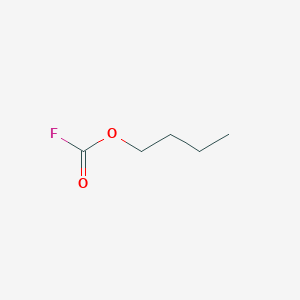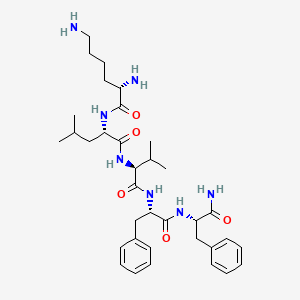![molecular formula C19H17NS B14249618 1-Butyl-4-[(4-isothiocyanatophenyl)ethynyl]benzene CAS No. 464894-69-7](/img/structure/B14249618.png)
1-Butyl-4-[(4-isothiocyanatophenyl)ethynyl]benzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Butyl-4-[(4-isothiocyanatophenyl)ethynyl]benzene is a chemical compound known for its unique structure and properties It consists of a butyl group attached to a benzene ring, which is further connected to another benzene ring through an ethynyl linkage The second benzene ring has an isothiocyanate group attached to it
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-Butyl-4-[(4-isothiocyanatophenyl)ethynyl]benzene typically involves a multi-step process. One common method includes the following steps:
Synthesis of 4-[(4-isothiocyanatophenyl)ethynyl]benzene: This step involves the reaction of 4-iodophenyl isothiocyanate with an appropriate alkyne under palladium-catalyzed coupling conditions.
Introduction of the Butyl Group: The butyl group can be introduced through a Friedel-Crafts alkylation reaction using butyl chloride and aluminum chloride as a catalyst.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance yield and efficiency.
Análisis De Reacciones Químicas
Types of Reactions
1-Butyl-4-[(4-isothiocyanatophenyl)ethynyl]benzene can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the isothiocyanate group to an amine or other functional groups.
Substitution: The compound can participate in nucleophilic substitution reactions, where the isothiocyanate group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.
Substitution: Nucleophiles like amines, alcohols, or thiols can be used under appropriate conditions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Amines or other reduced derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
1-Butyl-4-[(4-isothiocyanatophenyl)ethynyl]benzene has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis and in the development of new materials.
Biology: The compound can be used in the study of protein-ligand interactions due to its isothiocyanate group, which can form covalent bonds with amino acids.
Industry: Used in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of 1-Butyl-4-[(4-isothiocyanatophenyl)ethynyl]benzene involves its ability to form covalent bonds with nucleophilic sites on proteins or other molecules. The isothiocyanate group is highly reactive and can interact with amino acids such as cysteine, lysine, and histidine, leading to the formation of stable adducts. This reactivity makes it useful in studying protein function and in the development of targeted therapies.
Comparación Con Compuestos Similares
Similar Compounds
1-Butyl-4-[(4-ethylphenyl)ethynyl]benzene: Similar structure but with an ethyl group instead of an isothiocyanate group.
1-Butyl-4-[(4-ethoxyphenyl)ethynyl]benzene: Contains an ethoxy group instead of an isothiocyanate group.
Uniqueness
1-Butyl-4-[(4-isothiocyanatophenyl)ethynyl]benzene is unique due to the presence of the isothiocyanate group, which imparts specific reactivity and potential applications in biological systems. This distinguishes it from other similar compounds that lack this functional group.
Propiedades
Número CAS |
464894-69-7 |
|---|---|
Fórmula molecular |
C19H17NS |
Peso molecular |
291.4 g/mol |
Nombre IUPAC |
1-butyl-4-[2-(4-isothiocyanatophenyl)ethynyl]benzene |
InChI |
InChI=1S/C19H17NS/c1-2-3-4-16-5-7-17(8-6-16)9-10-18-11-13-19(14-12-18)20-15-21/h5-8,11-14H,2-4H2,1H3 |
Clave InChI |
YAOAPSMVHJXUNW-UHFFFAOYSA-N |
SMILES canónico |
CCCCC1=CC=C(C=C1)C#CC2=CC=C(C=C2)N=C=S |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-({3-[(2-Ethylhexyl)oxy]-3-oxopropyl}sulfanyl)propanoic acid](/img/structure/B14249535.png)
![2,2,2-trifluoro-N-methyl-N-(2-oxa-7-azaspiro[3.4]octan-5-yl)acetamide](/img/structure/B14249536.png)
![Cyclohexanol, 4-[(5-bromo-2-chloro-4-pyrimidinyl)amino]-, trans-](/img/structure/B14249540.png)
![3H-Pyrazolo[3,4-c]isoquinoline, 3-(phenylmethoxy)-](/img/structure/B14249544.png)

![4-[2-Ethyl-4-(3-ethylphenyl)-1,3-thiazol-5-yl]-2-fluoropyridine](/img/structure/B14249568.png)

![5-thia-1,10-diazatricyclo[6.3.0.02,6]undeca-2,6,8,10-tetraene](/img/structure/B14249576.png)



![7-Oxabicyclo[4.1.0]heptane, 1-(1-hexynyl)-](/img/structure/B14249602.png)

![1-[(11-Bromoundecyl)sulfanyl]dodecane](/img/structure/B14249621.png)
